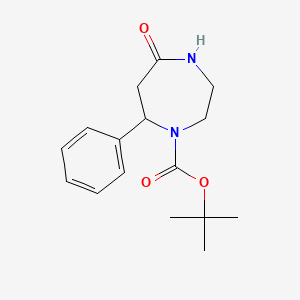

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate

Descripción

Historical Context and Discovery

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate (CAS: 220898-16-8) was first synthesized and characterized in the early 21st century as part of efforts to explore novel heterocyclic scaffolds for medicinal chemistry applications. Its initial reported synthesis appeared in a 2011 study by Wlodarczyk et al., where it served as a key intermediate in the development of farnesyltransferase inhibitors targeting hormone-resistant prostate cancer. The compound’s structure—featuring a seven-membered 1,4-diazepane ring fused with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group—reflects strategic modifications to enhance both synthetic accessibility and bioactivity.

The discovery of this compound coincided with growing interest in diazepane derivatives as privileged scaffolds in drug design. Its synthesis leveraged established protocols for Boc protection and cyclization reactions, enabling efficient scale-up for preclinical studies. Early characterization data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirmed its molecular formula (C₁₆H₂₂N₂O₃) and structural integrity.

Significance in Heterocyclic Chemistry

The 1,4-diazepane core of this compound occupies a critical niche in heterocyclic chemistry due to its conformational flexibility and ability to mimic peptide backbones. Unlike rigid aromatic systems, the saturated diazepane ring adopts multiple low-energy conformers, enabling interactions with diverse biological targets. The tert-butyl 5-oxo-7-phenyl derivative further enhances this versatility through:

- Steric modulation : The bulky tert-butyl group stabilizes the Boc-protected amine, facilitating selective functionalization during synthesis.

- Electronic effects : The ketone at position 5 introduces polarity, improving solubility in organic solvents while maintaining compatibility with lipophilic environments.

- Aromatic interactions : The phenyl substituent at position 7 enables π-π stacking interactions, a feature exploited in enzyme inhibition studies.

This compound has been instrumental in elucidating structure-activity relationships (SAR) for 1,4-diazepane-based therapeutics. For example, its role in farnesyltransferase inhibition studies revealed that substituent positioning directly impacts enzyme binding affinity. Additionally, its synthetic accessibility has made it a benchmark for developing new diazepane derivatives with tailored pharmacological properties.

Position within 1,4-Diazepane Chemical Space

This compound occupies a unique position within the 1,4-diazepane chemical landscape, distinguished by its substitution pattern and physicochemical properties. The table below contrasts its features with related derivatives:

Key distinguishing attributes include:

- Stereoelectronic profile : The ketone at position 5 creates an electron-deficient region, enhancing hydrogen-bonding potential with biological targets.

- Synthetic utility : The Boc group enables straightforward deprotection for further functionalization, a feature less common in analogs with alternative protecting groups.

- Biological relevance : Unlike simpler diazepanes, this derivative’s phenyl-ketone motif aligns with pharmacophores targeting protein-protein interactions, as demonstrated in studies of tubulin disorganization.

The compound’s molecular framework has inspired derivatives exploring substitutions at positions 5 and 7, with recent work focusing on optimizing bioavailability and target selectivity.

This analysis underscores this compound as a pivotal scaffold in heterocyclic chemistry, bridging synthetic innovation and therapeutic exploration. Subsequent sections will delve into its synthetic methodologies, spectroscopic characterization, and applications in drug discovery.

Propiedades

IUPAC Name |

tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17-14(19)11-13(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBULKKZPYXARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598249 | |

| Record name | tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220898-16-8 | |

| Record name | tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of tert-butyl 4-oxo-4-phenylbutanoate with ethylenediamine, followed by cyclization and subsequent purification steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can influence various pathways, including neurotransmitter release and signal transduction, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to two analogs (Table 1):

Table 1. Structural and Availability Comparison

Analysis of Substituent Effects

Phenyl vs.

Oxo Group Position

- The 5-oxo group in the target compound vs. the 3-oxo group in the 5-methyl-3-oxo analog () alters hydrogen-bonding capacity and ring conformation. A 5-oxo group may stabilize the chair-like conformation of the diazepane ring, whereas a 3-oxo group could induce boat-like conformations, affecting reactivity .

Stereochemical Considerations The 7-methyl analog () specifies an R-configuration, highlighting the role of chirality in pharmacological activity. No stereochemical data is available for the target compound, suggesting racemic mixtures or unstudied configurations .

Actividad Biológica

Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate (CAS No. 220898-16-8) is a compound with a unique diazepane ring structure that imparts distinct chemical and biological properties. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

Molar Mass: 290.36 g/mol

CAS Number: 220898-16-8

SMILES: CC(C)(C)OC(=O)N1CCNC(=O)CC1C2=CC=CC=C2

The compound's structure allows it to interact with various biological macromolecules, making it a candidate for pharmacological studies.

This compound exhibits its biological activity primarily through interactions with enzymes and receptors. The diazepane ring mimics natural substrates, enabling binding to active sites and modulation of biochemical pathways. This interaction can influence neurotransmitter release and signal transduction, suggesting potential therapeutic effects in various conditions.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound can act as an enzyme inhibitor, which may be beneficial in treating diseases where enzyme activity is dysregulated. Its ability to bind to specific receptors also opens avenues for developing drugs targeting neurological disorders.

Case Studies and Research Findings

- Antiparasitic Activity : Preliminary studies have shown that derivatives of diazepane compounds exhibit activity against Trypanosoma brucei, the causative agent of sleeping sickness. While specific data on this compound is limited, similar compounds have demonstrated promising results in inhibiting parasite growth at low micromolar concentrations .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications to the diazepane structure can significantly affect solubility and metabolic stability. For instance, structural analogs with improved aqueous solubility have shown enhanced bioavailability in animal models .

- Potential in Cancer Therapy : The compound's unique structure may allow it to interfere with cancer cell signaling pathways. Research on similar diazepane derivatives has indicated potential as anticancer agents through mechanisms involving apoptosis induction in tumor cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Tert-butyl 5-oxo-7-phenylhomopiperazine-1-carboxylate | Moderate enzyme inhibition | Similar diazepane structure |

| Indole derivatives | Anticancer properties | Heterocyclic structure |

| Other diazepane derivatives | Antiparasitic effects | Variations in substituents |

This compound stands out due to its specific structural characteristics that may confer unique biological activities compared to its analogs.

Q & A

Basic: What are the common synthetic routes for Tert-butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step protocols involving protective group strategies and catalytic transformations. For example:

- Deprotection of benzoyl groups : A benzoyl-protected diazepanone intermediate can be treated with LiOH·H₂O in isopropyl alcohol/water (1:10 ratio) at 23°C for 4 hours, followed by extraction with ethyl acetate and drying with sodium sulfate .

- Palladium-catalyzed allylation : Asymmetric allylation reactions using Pd₂(dba)₃ and chiral ligands (e.g., (S)-[(CF₃)₃]t-BuPHOX) enable diastereoselective functionalization. Purification via silica gel flash chromatography (33% ethyl acetate/hexanes) ensures product isolation .

- Boc-protection strategies : Similar diazepane derivatives (e.g., tert-butyl 4-oxoazepane-1-carboxylate) often employ tert-butyloxycarbonyl (Boc) groups for amine protection, followed by deprotection under acidic conditions .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Structural validation relies on a combination of analytical techniques:

- X-ray crystallography : Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve crystallographic data. Rigorous validation includes checking for ADPs (anisotropic displacement parameters) and R-factor convergence .

- Spectroscopic methods :

- NMR : ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., Boc carbonyl signals at ~165 ppm).

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., exact mass 276.1838 for C₁₆H₂₄N₂O₂ derivatives) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

The compound exhibits acute toxicity (H302: harmful if swallowed) and irritancy (H315: skin irritation; H319: eye irritation). Key precautions include:

Advanced: How can diastereoselectivity be achieved during synthetic modifications?

Methodological Answer:

Chiral auxiliaries and catalytic asymmetric methods are critical:

- Chiral ligands : (S)-PHOX ligands (e.g., (S)-[(CF₃)₃]t-BuPHOX) induce enantioselectivity in allylation reactions, achieving >90% ee in some cases .

- Reaction optimization : Lowering catalyst loading (0.4 mol% Pd₂(dba)₃) and using non-polar solvents (hexanes) enhance stereochemical control. Monitor progress via chiral HPLC .

Advanced: How to troubleshoot low yields in coupling reactions involving this compound?

Methodological Answer:

Low yields often stem from competing side reactions or catalyst deactivation. Mitigation strategies include:

- Catalyst screening : Test Pd(OAc)₂ or PtCl₂ as alternatives to Pd₂(dba)₃ .

- Moisture control : Use molecular sieves (3Å) in anhydrous solvents (e.g., THF) to suppress hydrolysis .

- Temperature modulation : Elevated temperatures (40–60°C) may accelerate sluggish reactions but risk decomposition; monitor via TLC .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software can model transition states (e.g., for Pd-catalyzed allylation) to predict regioselectivity and activation barriers .

- Molecular docking : AutoDock Vina assesses interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Advanced: How to resolve contradictions in crystallographic data interpretation?

Methodological Answer:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinning parameters. Validate with R₁ values <5% .

- Disorder modeling : Apply PART/SUMP restraints for overlapping electron density regions. Cross-validate with NMR data .

Advanced: What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.